3,3'-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is a complex organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylenediamine with 4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved in its action may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 4-Hydroxy-2-thioxo-5-thiazolidinecarboxylic acid
- 3,3’-Thiodipropionic acid
- 2-Mercaptobenzothiazole Compared to these compounds, 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is unique due to its ethylene linkage and diethyl ester groups, which may confer different chemical properties and biological activities.
Properties
CAS No. |
23509-81-1 |
---|---|
Molecular Formula |
C16H24N2O6S4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl 3-[2-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C16H24N2O6S4/c1-5-23-11(19)9-15(3,21)17(13(25)27-9)7-8-18-14(26)28-10(16(18,4)22)12(20)24-6-2/h9-10,21-22H,5-8H2,1-4H3 |
InChI Key |
FONUDMIOOCPPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=S)S1)CCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.